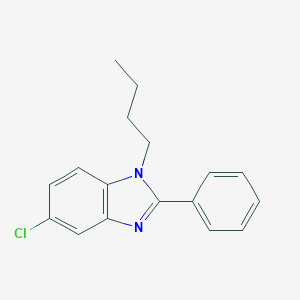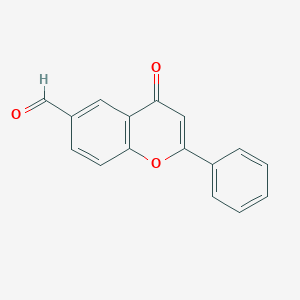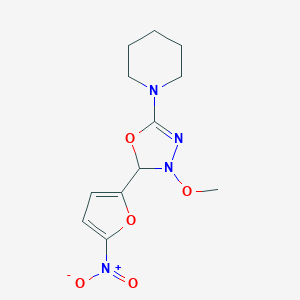![molecular formula C27H18Cl2N4O4 B304577 2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide is a chemical compound that has gained interest in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its use in different applications.
Direcciones Futuras
There are several future directions for the study of 2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide. One direction is to further investigate its mechanism of action to optimize its use in different applications. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, future studies could focus on the development of new synthesis methods for this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide involves the reaction of 3,5-dichlorophenyl hydrazine and 1-phenyl-3-methyl-5-pyrazolone in the presence of acetic acid to form 5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide. This is then reacted with 3-formylchromone in the presence of acetic acid to yield the final product.
Aplicaciones Científicas De Investigación
2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. Studies have also shown that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
Nombre del producto |
2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide |
|---|---|
Fórmula molecular |
C27H18Cl2N4O4 |
Peso molecular |
533.4 g/mol |
Nombre IUPAC |
2-[5-(3,5-dichlorophenyl)-1-phenylpyrazol-3-yl]oxy-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H18Cl2N4O4/c28-19-10-17(11-20(29)12-19)23-13-26(32-33(23)21-6-2-1-3-7-21)37-16-25(34)31-30-14-18-15-36-24-9-5-4-8-22(24)27(18)35/h1-15H,16H2,(H,31,34)/b30-14+ |
Clave InChI |
FBGDKXKWURPVGE-AMVVHIIESA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=CC(=N2)OCC(=O)N/N=C/C3=COC4=CC=CC=C4C3=O)C5=CC(=CC(=C5)Cl)Cl |
SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)OCC(=O)NN=CC3=COC4=CC=CC=C4C3=O)C5=CC(=CC(=C5)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=CC(=N2)OCC(=O)NN=CC3=COC4=CC=CC=C4C3=O)C5=CC(=CC(=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)





![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)

![7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304515.png)
![7-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304516.png)
![5-amino-N-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304518.png)